molecular formula C10H15NO3 B13968822 2-(6-Amino-2,3-dimethoxyphenyl)ethanol CAS No. 748717-43-3

2-(6-Amino-2,3-dimethoxyphenyl)ethanol

Cat. No.: B13968822
CAS No.: 748717-43-3
M. Wt: 197.23 g/mol
InChI Key: NNFRMXBXDHYDOJ-UHFFFAOYSA-N
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Description

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is a substituted phenethyl alcohol derivative characterized by a hydroxylated ethyl chain attached to a 6-amino-2,3-dimethoxyphenyl aromatic ring. The compound’s structure integrates both amino and methoxy substituents, which confer unique electronic and steric properties.

Properties

CAS No.

748717-43-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(6-amino-2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7(5-6-12)10(9)14-2/h3-4,12H,5-6,11H2,1-2H3

InChI Key

NNFRMXBXDHYDOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)CCO)OC

Origin of Product

United States

Preparation Methods

Nitro Reduction Method

This approach leverages nitro-to-amine reduction, widely used for introducing amino groups in aromatic systems.

Procedure :

  • Synthesis of 2-(6-Nitro-2,3-dimethoxyphenyl)ethanol :
    • Start with 2,3-dimethoxybenzaldehyde.
    • Perform nitration using HNO₃/H₂SO₄ at 0–5°C to introduce nitro at position 6 (para to methoxy groups).
    • Convert the aldehyde to ethanol via Henry reaction (nitroaldol) followed by reduction with NaBH₄ in ethanol.
  • Reduction of Nitro Group :
    • Dissolve 2-(6-Nitro-2,3-dimethoxyphenyl)ethanol in ethanol.
    • Add NaBH₄ (2.2 eq) at −10°C, stir for 2 hours.
    • Quench with water, concentrate, and recrystallize to yield the amino product (Yield: ~83%, Purity: >98%).

Key Data :

Step Reagents/Conditions Yield Purity
Nitration HNO₃/H₂SO₄, 0–5°C 75% 95%
Henry Reaction Nitromethane, K₂CO₃, RT 68% 90%
NaBH₄ Reduction NaBH₄, EtOH, −10°C 83% 98.4%

Bromine-Amination Substitution

This method replaces a bromine atom with an amine via nucleophilic substitution or metal-catalyzed coupling.

Procedure :

  • Amination :
    • React with NH₃ in MeOH under CuI/L-proline catalysis (Ullmann coupling) at 100°C for 12 hours.
    • Alternative: Use Pd-catalyzed Buchwald-Hartwig amination with NH₃·H₂O.

Key Data :

Step Reagents/Conditions Yield
Bromination Br₂/FeBr₃, 40°C 70%
Ullmann Coupling CuI, L-proline, NH₃, 100°C 65%

Cyclic Ketene-N,O-Acetal Ring-Opening

Adapted from pyrimidine synthesis methods, this route forms ethanolamine derivatives via ring-opening reactions.

Procedure :

  • Ring-Opening with Guanidine :
    • React cyclic ketene with guanidine·HCl and KOtBu in DMSO/toluene (110°C, 5 hours).
    • Isolate via extraction (10% MeOH/CHCl₃) and recrystallization.

Key Data :

Step Reagents/Conditions Yield
Ketene Formation CS₂, NaH, DMF 62%
Guanidine Reaction Guanidine·HCl, KOtBu, 110°C 61.6%

Direct Amination via Reductive Alkylation

Procedure :

Key Data :

Step Reagents/Conditions Yield
Imine Formation Ethanolamine, EtOH, RT 78%
Reduction H₂/Pd-C, 50 psi 85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nitro Reduction High purity, scalable Multi-step nitration 75–83%
Bromine-Amination Direct substitution Requires heavy metal catalysts 65–70%
Ketene Ring-Opening Novel, regioselective Low yields in some steps 61–62%
Reductive Alkylation Mild conditions Requires aldehyde precursor 78–85%

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol side chain can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 2-(6-Amino-2,3-dimethoxyphenyl)acetaldehyde or 2-(6-Amino-2,3-dimethoxyphenyl)acetic acid.

    Reduction: 2-(6-Amino-2,3-dimethoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(6-Amino-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure Functional Groups Key Differences Applications/Notes
2-(6-Amino-2,3-dimethoxyphenyl)ethanol Ethanol group attached to 6-amino-2,3-dimethoxyphenyl −NH₂, −OCH₃, −OH Reference compound; potential intermediate for bioactive molecules. Hypothesized use in chiral synthesis or drug development due to polar functional groups.
1-(6-Amino-2,3-dimethoxyphenyl)ethanone Ketone group replaces ethanol (C₉H₁₃N₃O₂) −NH₂, −OCH₃, −C=O Ketone vs. alcohol: Higher reactivity in nucleophilic additions. Intermediate in heterocyclic synthesis (e.g., pyrano[2,3-c]pyrazoles) .
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol Ethanol linked to a cyclopentadioxol-amino scaffold (C₁₄H₂₃NO₃) −NH₂, −OCH₃, −OH, cyclic ether Bulky bicyclic structure reduces solubility but enhances stereoselectivity. Key intermediate in Ticagrelor synthesis (antiplatelet drug) .
2-(3-Methoxyphenyl)ethanol Phenethyl alcohol with 3-methoxy substituent (C₉H₁₂O₂) −OCH₃, −OH Lacks amino group; simpler structure with lower polarity. Used in fragrance synthesis and as a building block in organic chemistry .
1-(2-Amino-6-nitrophenyl)ethanone Nitro and amino groups on phenyl ring (C₈H₈N₂O₃) −NH₂, −NO₂, −C=O Nitro group increases toxicity concerns; limited toxicological data available. Caution required in handling due to unexplored hazards .

Physicochemical and Pharmacological Contrasts

  • Solubility: The presence of −OH and −NH₂ in this compound enhances water solubility compared to its ketone analog (1-(6-Amino-2,3-dimethoxyphenyl)ethanone), which is more lipophilic due to the −C=O group .
  • Stereoselectivity : Cyclopentadioxol-containing analogs (e.g., Ticagrelor intermediates) exhibit chiral centers critical for drug efficacy, whereas the target compound’s stereochemical impact remains underexplored .

Biological Activity

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15N1O3. The compound features an amino group and two methoxy groups attached to a phenyl ring, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild inhibition

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)45Apoptosis induction
PC-3 (Prostate Cancer)60Cell cycle arrest
Caco-2 (Colon Cancer)50Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects.

Study on Anticancer Activity

A study conducted by Mohammadi-Khanaposhtani et al. evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential for developing this compound into a chemotherapeutic agent.

Study on Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, researchers tested this compound against common bacterial and fungal strains. The findings indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation observed at higher concentrations.

Q & A

Q. What metabolic pathways involve this compound, and how are its metabolites identified?

  • Methodology :
  • In Vitro Studies : Incubate with liver microsomes and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., oxidation to ethanone derivatives) .
  • Isotope Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to trace metabolic fate via mass shifts .

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